molecular formula C13H21NO B13982131 (S)-1-(4-ethoxyphenyl)pentylamine

(S)-1-(4-ethoxyphenyl)pentylamine

Cat. No.: B13982131
M. Wt: 207.31 g/mol
InChI Key: ANQPQZPSHRQNBF-ZDUSSCGKSA-N
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Description

(S)-1-(4-ethoxyphenyl)pentylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-ethoxyphenyl)pentylamine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the selective formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-ethoxyphenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyphenylethanol or 4-ethoxyphenylethylamine.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(S)-1-(4-ethoxyphenyl)pentylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-ethoxyphenyl)pentylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-methoxyphenyl)pentylamine: Similar structure with a methoxy group instead of an ethoxy group.

    (S)-1-(4-hydroxyphenyl)pentylamine: Contains a hydroxy group on the phenyl ring.

    (S)-1-(4-chlorophenyl)pentylamine: Features a chlorine atom on the phenyl ring.

Uniqueness

(S)-1-(4-ethoxyphenyl)pentylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, affecting its interaction with lipid membranes and its overall pharmacokinetic properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-1-(4-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3/t13-/m0/s1

InChI Key

ANQPQZPSHRQNBF-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)OCC)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

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